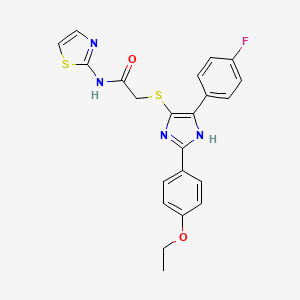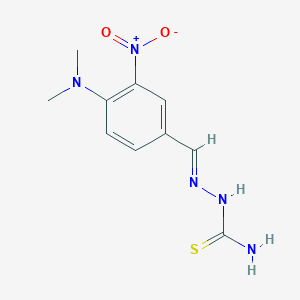
(E)-2-(4-(dimethylamino)-3-nitrobenzylidene)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)pyridine (DMAP) is a toxic, corrosive solid that is widely used as a nucleophilic catalyst in various reactions . It plays a crucial role in many applications spanning chemical, biological, and technological domains .
Synthesis Analysis
DMAP has been used as a catalyst in the synthesis of α-iminonitriles via a kinetically controlled, base-mediated, and 1,3-diketone-catalyzed reaction . It has also been used in the acylation of inert alcohols and phenols under base-free conditions .Chemical Reactions Analysis
DMAP is widely used as a nucleophilic catalyst in esterification, hydrosilylation, Bayliss–Hillman reactions, and many more . It has also been used in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids .Physical And Chemical Properties Analysis
The protonation state of DMAP and how this protonation state is changed with adsorption on a solid surface is known to play a crucial role in many of its applications .科学的研究の応用
Corrosion Inhibition
(E)-2-(4-(dimethylamino)-3-nitrobenzylidene)hydrazinecarbothioamide has been investigated for its ability to inhibit corrosion, particularly on mild steel in industrial water mediums. Studies by Shivakumar and Mohana (2013) highlighted its effectiveness as a corrosion inhibitor, with efficiency dependent on concentration and temperature. This compound, along with similar Schiff bases, demonstrated mixed-type inhibition behavior, with adsorption following Langmuir adsorption isotherm. Thermodynamic parameters and quantum chemical parameters were also analyzed to understand the relationship between molecular structure and inhibition efficiency. The surface adsorbed film was characterized using scanning electron microscopy (SEM) (Shivakumar & Mohana, 2013).
Synthetic Methodologies
The compound has also played a role in synthetic chemistry, particularly in the synthesis of 1-aryl-1H-indazole derivatives through intramolecular amination. Research by Esmaeili-Marandi et al. (2014) demonstrated how 1-aryl-2-(2-nitrobenzylidene)hydrazines could be efficiently transformed into indazole derivatives in the presence of potassium tert-butoxide, showcasing the compound's utility in organic synthesis (Esmaeili-Marandi et al., 2014).
Structural and Spectral Analysis
Further, the aromatic hydrazone derivatives, including those similar to (E)-2-(4-(dimethylamino)-3-nitrobenzylidene)hydrazinecarbothioamide, have been synthesized and characterized through various spectroscopic methods (UV–vis, IR, 1H NMR, 13C NMR) to determine their molecular structures and analyze their corrosion inhibition behavior. For example, Chafai et al. (2019) synthesized an aromatic hydrazone derivative and investigated its corrosion inhibition behavior in sulfuric acid, with studies showing it acts as a mixed-type inhibitor. The adsorption of the compound on iron surfaces followed Langmuir isotherm, with theoretical studies supporting experimental results (Chafai et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-14(2)8-4-3-7(5-9(8)15(16)17)6-12-13-10(11)18/h3-6H,1-2H3,(H3,11,13,18)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTMSGWWJJZFEV-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24779575 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine](/img/structure/B2926787.png)
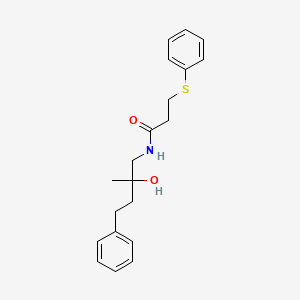

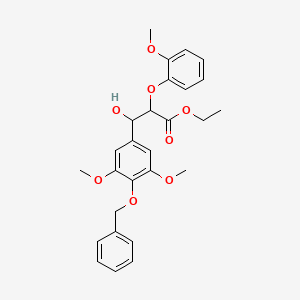
![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2926799.png)
![4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2926800.png)
![Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2926803.png)
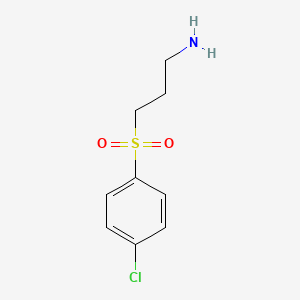
![N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2926805.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926806.png)
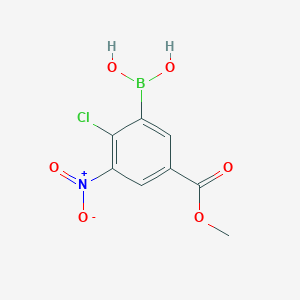
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2926808.png)
